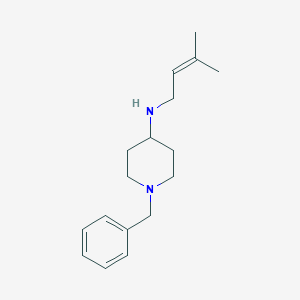1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine
CAS No.: 919510-95-5
Cat. No.: VC16949609
Molecular Formula: C17H26N2
Molecular Weight: 258.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 919510-95-5 |
|---|---|
| Molecular Formula | C17H26N2 |
| Molecular Weight | 258.4 g/mol |
| IUPAC Name | 1-benzyl-N-(3-methylbut-2-enyl)piperidin-4-amine |
| Standard InChI | InChI=1S/C17H26N2/c1-15(2)8-11-18-17-9-12-19(13-10-17)14-16-6-4-3-5-7-16/h3-8,17-18H,9-14H2,1-2H3 |
| Standard InChI Key | AGAHAABCYCTBFN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCNC1CCN(CC1)CC2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-benzyl-1-(3-methylbut-2-enyl)piperidin-4-amine, reflecting its substitution pattern . Its molecular formula, C₁₇H₂₆N₂, corresponds to a molecular weight of 258.4 g/mol . The structure combines a six-membered piperidine ring with a benzyl group at the 4-amino position and a prenyl group at the 1-nitrogen (Figure 1).
Stereochemical and Conformational Features
The piperidine ring adopts a chair conformation, minimizing steric strain between the benzyl and prenyl substituents. The prenyl group’s allylic double bond introduces rigidity, potentially influencing binding interactions with biological targets. Computational models predict a rotatable bond count of 5, suggesting moderate flexibility .
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 258.4 g/mol |
| XLogP3 | 3.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 5 |
| Exact Mass | 258.2096 Da |
Synthesis and Structural Modification
Derivative Design and SAR Considerations
Structural modifications could enhance bioactivity or selectivity:
-
Prenyl Group Replacement: Substituting the prenyl moiety with bulkier alkenes may alter lipophilicity and target engagement.
-
Benzyl Substituent Functionalization: Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring could modulate electronic effects on the amine center.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
With an XLogP3 of 3.4, the compound exhibits significant hydrophobicity, favoring membrane permeability but potentially limiting aqueous solubility . Predicted aqueous solubility at pH 7.4 is approximately 0.01 mg/mL, necessitating formulation strategies for in vivo studies.
Metabolic Stability
The benzyl and prenyl groups are susceptible to oxidative metabolism via cytochrome P450 enzymes. Potential metabolites include:
-
N-Dealkylation Products: Cleavage of the prenyl or benzyl groups yielding piperidin-4-amine derivatives.
-
Epoxidation: Oxidation of the prenyl double bond to form reactive epoxide intermediates.
Research Gaps and Future Directions
Current data on this compound remain limited to structural and computational analyses. Critical research priorities include:
-
Experimental Validation: Synthesis and purity characterization via NMR and mass spectrometry.
-
Target Identification: High-throughput screening against receptor libraries to identify binding partners.
-
ADMET Profiling: In vitro assays for absorption, distribution, metabolism, excretion, and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume